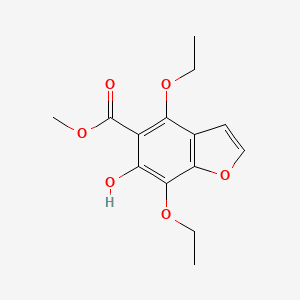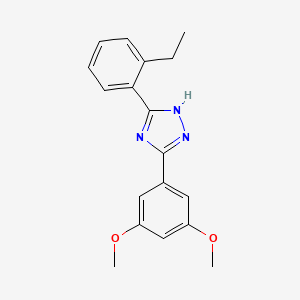
1H-1,2,4-Triazole, 3-(3,5-dimethoxyphenyl)-5-(2-ethylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,4-Triazole, 3-(3,5-dimethoxyphenyl)-5-(2-ethylphenyl)- is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science. The presence of the 3,5-dimethoxyphenyl and 2-ethylphenyl groups in this compound may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,4-Triazole, 3-(3,5-dimethoxyphenyl)-5-(2-ethylphenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazine derivatives with nitriles or amidines. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1H-1,2,4-Triazole, 3-(3,5-dimethoxyphenyl)-5-(2-ethylphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of triazole derivatives with reduced functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole, 3-(3,5-dimethoxyphenyl)-5-(2-ethylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The presence of the 3,5-dimethoxyphenyl and 2-ethylphenyl groups may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1H-1,2,4-Triazole, 3-(4-methoxyphenyl)-5-(2-ethylphenyl)-
- 1H-1,2,4-Triazole, 3-(3,5-dimethoxyphenyl)-5-(4-methylphenyl)-
- 1H-1,2,4-Triazole, 3-(3,5-dimethoxyphenyl)-5-(2-chlorophenyl)-
Uniqueness
1H-1,2,4-Triazole, 3-(3,5-dimethoxyphenyl)-5-(2-ethylphenyl)- is unique due to the specific combination of the 3,5-dimethoxyphenyl and 2-ethylphenyl groups. These groups may impart distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
85303-86-2 |
|---|---|
Molecular Formula |
C18H19N3O2 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
3-(3,5-dimethoxyphenyl)-5-(2-ethylphenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C18H19N3O2/c1-4-12-7-5-6-8-16(12)18-19-17(20-21-18)13-9-14(22-2)11-15(10-13)23-3/h5-11H,4H2,1-3H3,(H,19,20,21) |
InChI Key |
WQJWIILPYSOIOD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1C2=NC(=NN2)C3=CC(=CC(=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({2-[2,2-Di(1h-indol-3-yl)ethyl]phenyl}amino)-2-methylidene-4-oxobutanoic acid](/img/structure/B12914704.png)
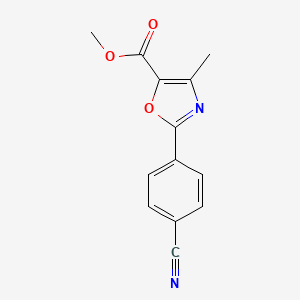
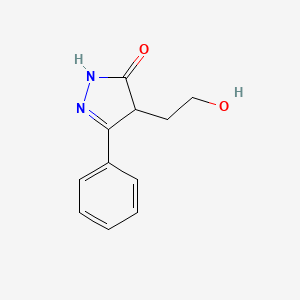
![6-[(3,4-Dichlorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12914723.png)

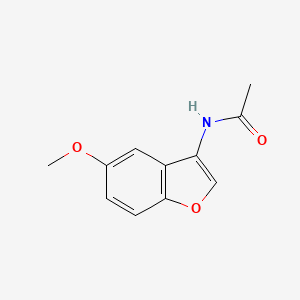
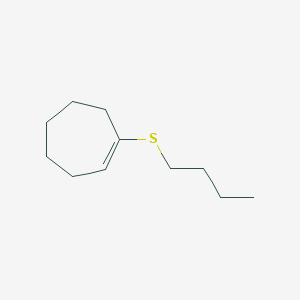

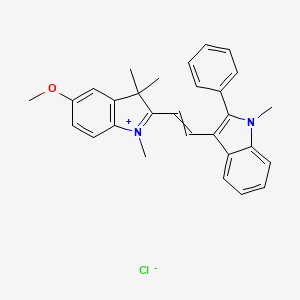

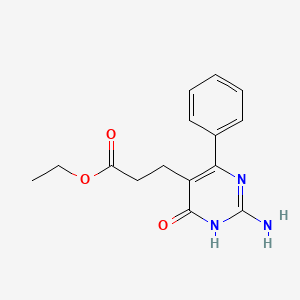
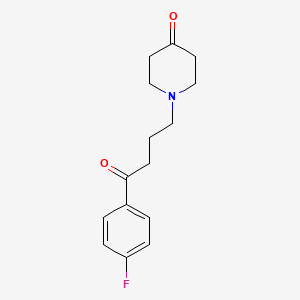
![6-Methyl-1-phenyl-3-[(piperidin-3-yl)oxy]isoquinoline](/img/structure/B12914780.png)
